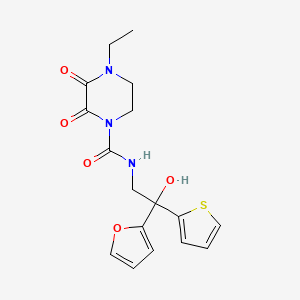
4-ethyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H19N3O5S and its molecular weight is 377.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-ethyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide (CAS Number: 2034399-59-0) is a complex organic molecule notable for its diverse structural features, including furan and thiophene rings, which contribute to its potential biological activities. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉N₃O₅S |
| Molecular Weight | 377.4 g/mol |
| CAS Number | 2034399-59-0 |
The molecular structure comprises a piperazine ring with various substituents that enhance its reactivity and biological potential. The presence of hydroxyl, furan, and thiophene functionalities suggests a broad spectrum of interactions with biological targets.
Research indicates that the compound may exert its biological effects through interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to modulation of various biological processes, including:
- Antioxidant Activity : The furan and thiophene moieties may contribute to the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, potentially making it a candidate for antibiotic development.
- Anti-inflammatory Effects : The hydroxyl group may play a role in mediating anti-inflammatory responses, which is crucial in the treatment of chronic inflammatory diseases.
Case Studies and Research Findings
- Antioxidant Activity Assessment :
-
Antimicrobial Testing :
- In vitro tests conducted against Escherichia coli and Staphylococcus aureus revealed that the compound exhibited moderate antibacterial activity. Minimum inhibitory concentration (MIC) values were determined to be within a range suggesting potential therapeutic applications in treating bacterial infections .
-
Anti-inflammatory Studies :
- A recent investigation into the anti-inflammatory properties of similar compounds showed that those containing hydroxyl groups significantly reduced pro-inflammatory cytokine production in cell culture models. This suggests that this compound may also possess similar effects.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally related compounds is useful.
| Compound Name | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Potential |
|---|---|---|---|
| This compound | Moderate | Moderate | Significant |
| N-(2-(furan-3-yl)-2-hydroxyethyl)-4-methoxybenzenesulfonamide | High | Low | Moderate |
| 4-(thiophen-3-yl)benzamide | Low | High | Low |
This table highlights that while the compound exhibits moderate antioxidant and antimicrobial activities, it shows significant anti-inflammatory potential compared to some related compounds.
Propriétés
IUPAC Name |
4-ethyl-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2,3-dioxopiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-2-19-7-8-20(15(22)14(19)21)16(23)18-11-17(24,12-5-3-9-25-12)13-6-4-10-26-13/h3-6,9-10,24H,2,7-8,11H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTFYLMLGWSHRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














